molecular formula C10H17NO3 B12315440 (4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid

(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid

Katalognummer: B12315440
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: BXQBTMRMDVQIOV-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group and a carboxylic acid group attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the multi-step synthesis starting from readily available precursors. The key steps typically include the formation of the cyclohexane ring, introduction of the hydroxyimino group, and subsequent carboxylation.

    Formation of Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of Hydroxyimino Group: This step often involves the reaction of the cyclohexane derivative with hydroxylamine or its derivatives under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyimino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of (4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4E)-4-Aminohex-4-enoic Acid: This compound shares a similar structural framework but differs in the functional groups attached to the cyclohexane ring.

    2E,4E-Decadienoic Acid: Another compound with a similar structural motif but different functional groups and chain length.

Uniqueness

(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid is unique due to the presence of both hydroxyimino and carboxylic acid groups on the cyclohexane ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-6-8(11-14)5-4-7(9(12)13)10(6,2)3/h6-7,14H,4-5H2,1-3H3,(H,12,13)/b11-8+

InChI-Schlüssel

BXQBTMRMDVQIOV-DHZHZOJOSA-N

Isomerische SMILES

CC1/C(=N/O)/CCC(C1(C)C)C(=O)O

Kanonische SMILES

CC1C(=NO)CCC(C1(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.